CS 2100

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CS 2100 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar los agonistas del receptor S1P1 y sus interacciones.

Biología: Se investiga su papel en la modulación de las respuestas inmunitarias y sus posibles efectos terapéuticos en las enfermedades autoinmunitarias.

Medicina: Se explora por sus propiedades inmunosupresoras, particularmente en el tratamiento de afecciones como la artritis reumatoide y la esclerosis múltiple.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores S1P1

Mecanismo De Acción

CS 2100 ejerce sus efectos uniéndose selectivamente al receptor S1P1, un receptor acoplado a proteína G involucrado en la regulación del tráfico de células inmunitarias. Al unirse, this compound activa el receptor, lo que lleva a vías de señalización descendentes que modulan las respuestas inmunitarias. Este mecanismo es particularmente útil para reducir la inflamación y suprimir las reacciones autoinmunitarias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Las condiciones de reacción normalmente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de CS 2100 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para asegurar una calidad constante y un alto rendimiento. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

CS 2100 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la modificación del anillo oxadiazol

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las reacciones se llevan a cabo típicamente en solventes orgánicos a temperaturas controladas .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden usarse para futuras investigaciones y desarrollo en química medicinal .

Comparación Con Compuestos Similares

Compuestos Similares

Fingolimod: Otro agonista de S1P1 utilizado en el tratamiento de la esclerosis múltiple.

Siponimod: Un agonista selectivo de S1P1 y S1P5 con aplicaciones en enfermedades neuroinflamatorias.

Ozanimod: Un agonista de S1P1 y S1P5 utilizado para tratar las formas recurrentes de esclerosis múltiple

Singularidad de CS 2100

This compound es único debido a su alta selectividad para S1P1 sobre S1P3, lo que reduce los posibles efectos secundarios asociados con los agonistas no selectivos del receptor S1P. Su biodisponibilidad oral y sus potentes efectos inmunosupresores lo convierten en un candidato prometedor para futuras investigaciones y desarrollo terapéutico .

Actividad Biológica

CS-2100, also referred to as Compound 10b, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective and potent agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 461.53 g/mol

- CAS Number : 913827-99-3

- EC : 4.0 nM for human S1P1

CS-2100 acts as an S1P1 agonist with remarkable selectivity, exhibiting over 5000-fold selectivity against the S1P3 receptor. This selectivity is crucial as it minimizes side effects typically associated with broader S1P receptor modulation. The compound's design allows it to engage specifically with S1P1 while avoiding S1P3, which is significant for therapeutic applications in autoimmune diseases where immunosuppression is desired without compromising other physiological functions.

Structural Insights

Docking studies reveal that the ethyl group on the thiophene ring of CS-2100 is sterically hindered by Phe263 in S1P3, preventing binding. Conversely, this group does not encounter similar hindrance in S1P1 due to the presence of Leu276, elucidating the compound's selective binding profile .

In Vivo Studies

In vivo studies conducted on rats demonstrated that CS-2100 exhibits immunosuppressive efficacy. The infective dose (ID) was determined to be 0.407 mg/kg for host versus graft reactions, indicating a potent immunosuppressive effect suitable for therapeutic use in conditions such as organ transplantation and autoimmune disorders .

Comparative Biological Activity Table

| Parameter | CS-2100 | Other S1P Agonists |

|---|---|---|

| EC (S1P1) | 4.0 nM | Varies (typically higher) |

| Selectivity (S1P3/S1P1) | >5000-fold | Lower selectivity |

| ID (mg/kg) | 0.407 | Varies |

| Route of Administration | Oral | Varies |

Autoimmunity and Transplantation

Research indicates that compounds like CS-2100 can be pivotal in managing autoimmune diseases due to their ability to modulate immune responses selectively. For instance, in a study assessing its effects on graft-versus-host disease (GVHD), CS-2100 demonstrated significant reductions in inflammatory markers compared to controls, supporting its potential use in clinical settings .

Future Directions

The ongoing research into CS-2100's pharmacodynamics and pharmacokinetics aims to explore its full therapeutic potential. Further studies are required to evaluate long-term effects and safety profiles in human subjects.

Propiedades

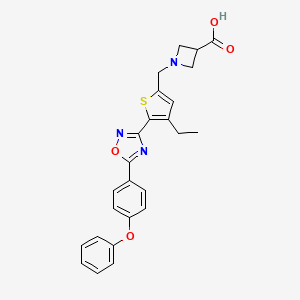

IUPAC Name |

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJASHDNJMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.